

2,2,4-Trimethyl-3-pentanol literature review

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Compound of Interest

Compound Name: 2,2,4-Trimethyl-3-pentanol
Cat. No.: B1616163

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An In-Depth Technical Guide to 2,2,4-Trimethyl-3-pentanol

Introduction

2,2,4-Trimethyl-3-pentanol is a secondary alcohol characterized by significant steric hindrance around its hydroxyl group. This structural feature provides unique properties and challenges in synthesis, dehydrogenation, and oxidation pathways.^{[1][2][3]} This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical research. The fundamental properties of **2,2,4-Trimethyl-3-pentanol** are well-documented in various literature sources.

Physical and Chemical Identity

| Property | Value | Source |
|-------------------|----------------------------------|-----------|
| IUPAC Name | 2,2,4-trimethylpentan-3-ol | [1][2] |
| Molecular Formula | C ₈ H ₁₈ O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| CAS Number | 5162-48-1 | [1][2][3] |
| Appearance | Colorless Liquid | Inferred |
| pKa | ~15.17 (Predicted) | [5] |

Spectroscopic Data

Spectroscopic analysis provides an empirical fingerprint for the molecule, confirming its structure and purity. The key spectral features are summarized below.

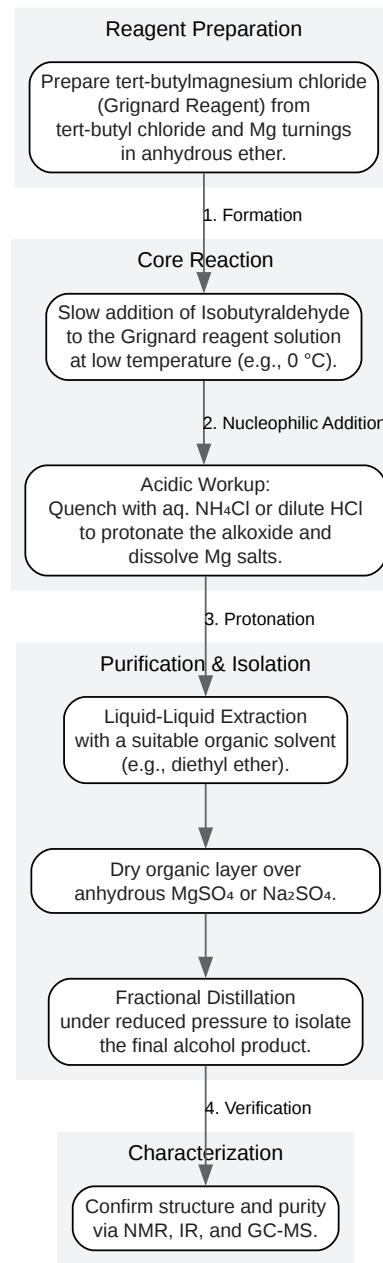
| Spectroscopic Method | Key Features and Observations | Source |
|----------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| ¹ H NMR | Data available, shows characteristic peaks for the different methyl and methine protons. | [1] |
| ¹³ C NMR | Data available, confirms the presence of 8 distinct carbon environments. | [1] |
| IR Spectroscopy | Strong, broad absorption in the ~3200-3600 cm ⁻¹ region (O-H stretch); Strong absorption in the ~2850-3000 cm ⁻¹ region (C-H stretch). | [1][2] |
| Mass Spectrometry | Molecular ion peak (M ⁺) at m/z 130. Other fragmentation patterns are available for structural elucidation. | [1][2][3] |

Synthesis of 2,2,4-Trimethyl-3-pentanol

The sterically hindered nature of this alcohol makes its synthesis a non-trivial exercise in synthetic design. The most logical and widely applicable method is the formation of the key carbon-carbon bond.^{[6][7]} An alternative approach is the reduction of the corresponding ketone, 2,2,4-trimethylpentan-3-one.

Synthesis via Grignard Reaction

The retrosynthetic analysis points to two viable Grignard disconnections: the reaction of an isopropyl Grignard reagent with pivalaldehyde (2,2-dimethylpropanal) or a tert-butyl Grignard reagent with isobutyraldehyde (2-methylpropanal). The latter is often preferred due to the commercial availability and stability of 2-methylpropanal.



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Grignard synthesis workflow for 2,2,4-Trimethyl-3-pentanol.

Detailed Experimental Protocol: Grignard Synthesis

Disclaimer: This protocol is a representative procedure and should be adapted and performed with all appropriate safety precautions by qualified persons.

- Preparation of the Grignard Reagent:
 - To a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq).
 - Add a small volume of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.
 - Slowly add a solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether via the dropping funnel. The reaction is exothermic and should initiate controlling the addition rate.
 - After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
- Reaction with Aldehyde:
 - Cool the Grignard solution to 0 °C in an ice bath.
 - Slowly add a solution of isobutyraldehyde (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.
 - Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
- Workup and Isolation:
 - Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride. This step protonates the product.
 - Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
 - Extract the aqueous layer twice with diethyl ether.
 - Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent by rotary evaporation.
- Purification:
 - Purify the crude product by fractional distillation under reduced pressure to yield pure **2,2,4-trimethyl-3-pentanol**.

Key Chemical Reactions

The sterically congested environment of the hydroxyl group dictates the molecule's reactivity, often leading to complex and mechanistically insightful transformations.

Dehydration

The acid-catalyzed dehydration of **2,2,4-trimethyl-3-pentanol** is a classic example of a reaction proceeding through carbocation intermediates that undergo protonation of the hydroxyl group and subsequent loss of water generates a secondary carbocation. This unstable intermediate rapidly rearranges via more stable tertiary carbocations, leading to a complex mixture of alkene products.[\[11\]](#)

The dehydration with acid yields a mixture of alkenes, with major products including 2,3,4-trimethyl-2-pentene and 2,4,4-trimethyl-2-pentene, among others.

| Dehydration Product | Percentage (%) in Mixture | Reference |
|-------------------------------|---------------------------|----------------------|
| 2,3,4-trimethyl-2-pentene | 29% | [11] |
| 2,4,4-trimethyl-1-pentene | 24% | [11] |
| 2,4,4-trimethyl-2-pentene | 24% | [11] |
| 2,3,4-trimethyl-1-pentene | 18% | [11] |
| 3,3,4-trimethyl-1-pentene | 2% | [11] |
| 2-isopropyl-3-methyl-1-butene | 3% | [11] |

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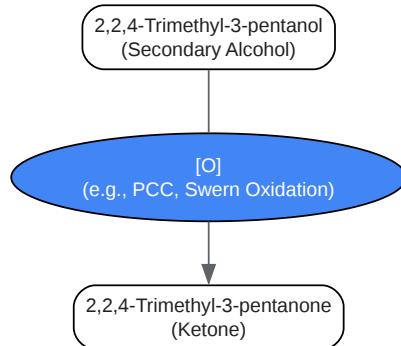
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Carbocation rearrangements in the dehydration of **2,2,4-trimethyl-3-pentanol**.

Oxidation

As a secondary alcohol, **2,2,4-trimethyl-3-pentanol** can be oxidized to its corresponding ketone, **2,2,4-trimethyl-3-pentanone**.^{[12][13]} Reagents such as Swern oxidation protocol are effective for this transformation, as they are mild enough to avoid over-oxidation or acid-catalyzed side reactions like dehydrogenation. Potassium permanganate or chromic acid can also be used but may lead to lower yields due to the potential for C-C bond cleavage under harsh conditions.



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*Oxidation of **2,2,4-trimethyl-3-pentanol** to the corresponding ketone.*

Applications and Significance

While not a widely used commercial chemical, **2,2,4-trimethyl-3-pentanol** holds significance in several areas:

- Academic Research: It is an excellent substrate for studying steric effects and carbocation rearrangement mechanisms in physical organic chemistry.
- Chemical Intermediate: Its derivatives, such as the corresponding ketone and the various alkenes produced from dehydration, can serve as building blocks for more complex molecules.
- Natural Products: The compound has been identified in extracts from the leaves and bark of *Barringtonia acutangula*, suggesting a potential role in natural product synthesis.

Conclusion

2,2,4-Trimethyl-3-pentanol is more than just another C8 alcohol; it is a molecule that offers profound insights into the fundamental principles of organic chemistry, particularly the consideration of nucleophilic addition pathways, and its reactivity is dominated by the steric bulk surrounding the hydroxyl group, leading to complex tertiary carbocation rearrangements. For the research scientist, a thorough understanding of this compound's properties and behavior provides a valuable tool for reaction mechanism studies.

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